Rizavasertib

Catalog No.
S548341
CAS No.
552325-16-3
M.F
C24H23N5O
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rizavasertib

CAS Number

552325-16-3

Product Name

Rizavasertib

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-[[5-(3-methyl-2H-indazol-5-yl)-3-pyridinyl]oxy]propan-2-amine

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1

InChI Key

YWTBGJGMTBHQTM-IBGZPJMESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

A 443654, A-443654, A443654

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N

The exact mass of the compound (2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine is 397.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rizavasertib, also known as A-443654, is a highly potent, ATP-competitive pan-Akt inhibitor widely utilized as a benchmark compound in kinase signaling research. Exhibiting equal sub-nanomolar potency against Akt1, Akt2, and Akt3 (Ki = 160 pM), it represents a 30,000-fold improvement in binding affinity over initial indazole-pyridine leads [1]. Unlike allosteric inhibitors, Rizavasertib binds the ATP pocket and induces paradoxical hyperphosphorylation of Akt at Ser473 and Thr308, making it an essential tool for uncoupling catalytic inhibition from membrane localization [2]. For procurement, its distinct 40-fold selectivity window over closely related AGC kinases (such as PKA) ensures high-fidelity target engagement in complex phenotypic assays, preventing the off-target confounding effects common to earlier-generation kinase inhibitors [1].

Substituting Rizavasertib with generic Akt inhibitors or allosteric alternatives (e.g., MK-2206) fundamentally compromises assay reproducibility due to divergent mechanisms of action. Allosteric inhibitors sequester the Pleckstrin homology (PH) domain, restricting Akt from binding to the cell membrane [1]. In stark contrast, Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) demonstrates that Rizavasertib alters the autoinhibitory PH-kinase interface, increasing the accessibility of the PH domain for membrane binding while completely suppressing catalytic activity[1]. Consequently, using an allosteric substitute in localization or conformational studies will yield false-negative membrane recruitment data, necessitating the exact procurement of Rizavasertib for ATP-competitive structural profiling.

Sub-Nanomolar Biochemical Potency Across All Akt Isoforms

Rizavasertib demonstrates exceptional biochemical potency against all three Akt isoforms, operating at a Ki of 160 pM. This represents a 30,000-fold enhancement over early-generation indazole-pyridine leads and positions it at a lower biochemical inhibitory concentration than many clinical-stage ATP-competitive inhibitors like Capivasertib (IC50 = 3–8 nM) [1].

Evidence DimensionBiochemical binding affinity (Ki / IC50)
Target Compound DataKi = 160 pM (Akt1, Akt2, Akt3)
Comparator Or BaselineCapivasertib (IC50 = 3-8 nM) / Early indazole-pyridine leads
Quantified Difference30,000-fold improvement over initial leads; sub-nanomolar vs low-nanomolar potency.
ConditionsIn vitro cell-free kinase assays.

Enables ultra-low-dose target engagement, minimizing solvent toxicity and off-target saturation in sensitive cellular models.

Divergent Conformational Dynamics and Membrane Accessibility

HDX-MS profiling reveals that Rizavasertib and the allosteric inhibitor MK-2206 induce fundamentally opposite conformational states. While MK-2206 restricts membrane binding by sequestering the PH domain, Rizavasertib alters the autoinhibitory interface, increasing PH domain protection and accessibility for PIP3 membrane binding [1]. This results in paradoxical Akt hyperphosphorylation despite complete catalytic shutdown.

Evidence DimensionPH domain membrane accessibility
Target Compound DataIncreases PH domain accessibility and membrane binding
Comparator Or BaselineMK-2206 (Restricts membrane binding via PH domain sequestration)
Quantified DifferenceOpposing conformational states (membrane-bound vs. cytosolic sequestration).
ConditionsHydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) on tris-phosphorylated Akt bound to PIP3 membranes.

Procuring the correct inhibitor class is critical for assay reproducibility; substituting an allosteric inhibitor will yield false-negative membrane recruitment data in localization workflows.

High-Fidelity Selectivity Over PKA and Mitotic Kinases

One of the primary risks of using first-generation ATP-competitive inhibitors is off-target inhibition of closely related AGC family kinases. Rizavasertib maintains a 40-fold selectivity window for Akt over Protein Kinase A (PKA), its closest structural relative [1]. Furthermore, it exhibits >3800-fold selectivity against mitotic kinases such as Aurora A, Aurora B, and Plk1, ensuring that observed mitotic arrests are driven by Akt-mediated transcriptional regulation rather than direct off-target kinase inhibition [2].

Evidence DimensionKinase selectivity fold-difference
Target Compound Data40-fold selective over PKA; >3800-fold over Aurora A/B
Comparator Or BaselineBroad-spectrum AGC kinase inhibitors
Quantified Difference>3800-fold separation between primary target (Akt) and secondary mitotic targets.
ConditionsIn vitro kinase selectivity panels.

Prevents confounding off-target effects in cell cycle and mitotic progression assays, ensuring purity-linked usability and data integrity.

Context-Dependent Chemosensitization and Topoisomerase Antagonism

The choice of Akt inhibitor dramatically alters combination therapy outcomes. In PIK3CA wild-type cells, high concentrations of Rizavasertib (>125 nM, achieving >80% Akt inhibition) synergize with DNA cross-linking agents (cisplatin, melphalan) but paradoxically antagonize topoisomerase poisons (camptothecin, etoposide) by diminishing DNA synthesis [1]. This context-dependent antagonism is similarly observed with MK-2206 but is highly sensitive to the specific PI3K pathway mutation status of the cell line.

Evidence DimensionCombination Index (Synergy vs. Antagonism)
Target Compound DataSynergistic with cisplatin; Antagonistic with camptothecin at >125 nM
Comparator Or BaselineCamptothecin / Etoposide monotherapy
Quantified DifferenceShifts from synergistic killing to profound antagonism (diminished DNA synthesis) at >80% Akt inhibition.
ConditionsColony formation assays in PIK3CA wild-type vs mutant cancer cell lines.

Essential for mainstream laboratory workflow fit, as it dictates the rational design of high-throughput combination screening panels and prevents costly false-negative viability readouts.

Structural Biology and Conformational Assays

Due to its ability to increase PH domain accessibility, Rizavasertib is the optimal ATP-competitive benchmark for HDX-MS and structural studies investigating the open, membrane-bound conformation of Akt, where allosteric inhibitors would cause artifactual sequestration [1].

Transcriptional Regulation of Mitosis

With >3800-fold selectivity against Aurora kinases, Rizavasertib is specifically suited for studies decoupling direct mitotic kinase inhibition from Akt-mediated transcriptional down-regulation of Aurora A during G2/M progression [2].

Rational Design of Combination Chemotherapy Screens

Rizavasertib serves as a critical control compound for differentiating synergistic (e.g., cisplatin) versus antagonistic (e.g., camptothecin) drug-drug interactions in PIK3CA-stratified cell line panels, ensuring high-throughput screening viability [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

397.19026037 Da

Monoisotopic Mass

397.19026037 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4UG565ZYH

Wikipedia

A-443654

Dates

Last modified: 08-15-2023
1: Liu X, Shi Y, Woods KW, Hessler P, Kroeger P, Wilsbacher J, Wang J, Wang JY, Li C, Li Q, Rosenberg SH, Giranda VL, Luo Y. Akt inhibitor a-443654 interferes with mitotic progression by regulating aurora a kinase expression. Neoplasia. 2008 Aug;10(8):828-37. PubMed PMID: 18670641; PubMed Central PMCID: PMC2481570.
2: Han EK, Leverson JD, McGonigal T, Shah OJ, Woods KW, Hunter T, Giranda VL, Luo Y. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition. Oncogene. 2007 Aug 16;26(38):5655-61. Epub 2007 Mar 5. PubMed PMID: 17334390.

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